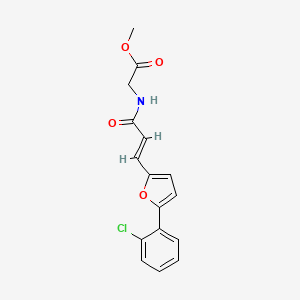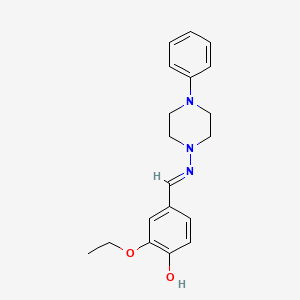
2,3,4,5,6-Pentahydroxy-hexanoic acid butylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6-五羟基己酸丁酰胺是一种化学化合物,分子式为 C10H21NO6,分子量为 251.282 g/mol 。该化合物以其六碳酸骨架上连接的五个羟基基团为特征,羧基端连接一个丁酰胺基团。它是一种稀有且独特的化学物质,常用于早期发现研究 。
准备方法
合成路线及反应条件
2,3,4,5,6-五羟基己酸丁酰胺的合成通常涉及以下步骤:
起始原料: 合成从己酸开始,然后进行羟基化引入五个羟基基团。
羟基化: 此步骤可以使用强氧化剂,如高锰酸钾 (KMnO4) 或四氧化锇 (OsO4) 在受控条件下进行。
酰胺化: 然后,羟基化的己酸与丁胺在偶联剂(如二环己基碳二酰胺 (DCC))的存在下反应,形成丁酰胺衍生物。
工业生产方法
由于其稀有性和在研究中的专门用途,关于 2,3,4,5,6-五羟基己酸丁酰胺的工业生产方法的文献记载不多。 一般方法将涉及扩大上述合成路线的规模,并针对产率和纯度进行优化。
化学反应分析
反应类型
2,3,4,5,6-五羟基己酸丁酰胺可以发生各种化学反应,包括:
氧化: 羟基可以被氧化形成相应的酮或羧酸。
还原: 该化合物可以被还原形成醇衍生物。
取代: 羟基可以使用合适的试剂被其他官能团取代。
常用试剂和条件
氧化: 可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 是常见的还原剂。
取代: 可以使用亚硫酰氯 (SOCl2) 或三溴化磷 (PBr3) 等试剂进行取代反应。
主要产物
氧化: 形成酮或羧酸。
还原: 形成醇衍生物。
取代: 形成卤代衍生物或其他取代产物。
4. 科研应用
2,3,4,5,6-五羟基己酸丁酰胺在科研中有多种应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 研究其潜在的治疗特性,尽管具体应用仍在研究中。
工业: 用于开发专门的材料和化学品。
科学研究应用
2,3,4,5,6-Pentahydroxy-hexanoic acid butylamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialized materials and chemicals.
作用机制
2,3,4,5,6-五羟基己酸丁酰胺的作用机制尚未完全清楚。 其多个羟基基团表明可能与各种分子靶标(包括酶和受体)发生相互作用。 该化合物可能通过氢键和其他非共价相互作用发挥作用,影响生物化学途径。
相似化合物的比较
类似化合物
独特性
2,3,4,5,6-五羟基己酸丁酰胺的独特之处在于其特定的丁酰胺基团,这可能赋予其与类似物相比不同的化学和生物特性。 五个羟基基团的存在也使其成为各种化学反应和应用的多功能化合物。
属性
IUPAC Name |
N-butyl-2,3,4,5,6-pentahydroxyhexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6/c1-2-3-4-11-10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,2-5H2,1H3,(H,11,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYAIAMXDBHCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
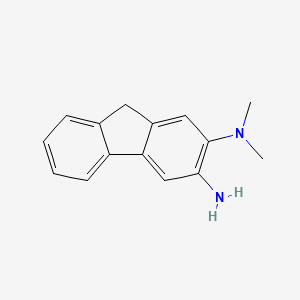
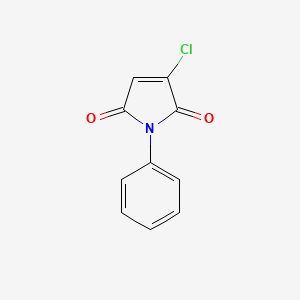

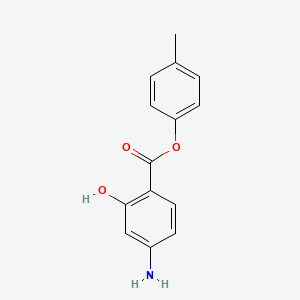

![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)
![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)
![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)


![6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11961954.png)
